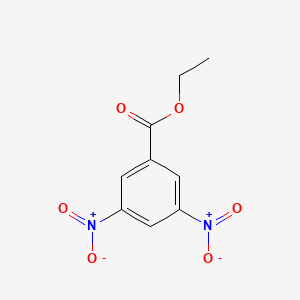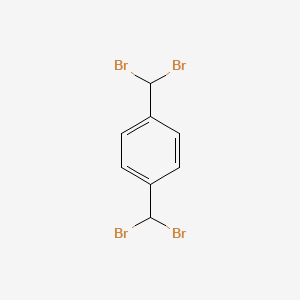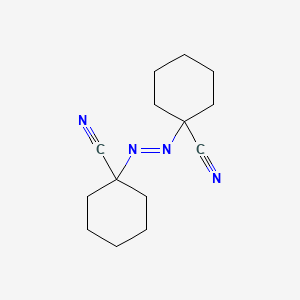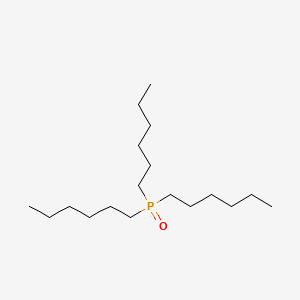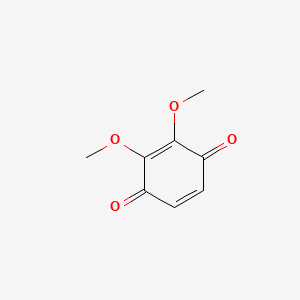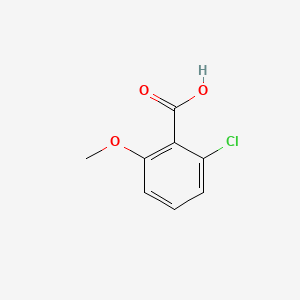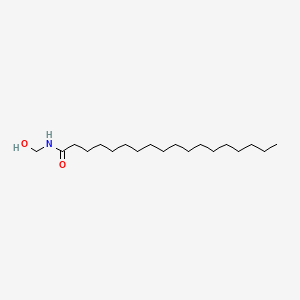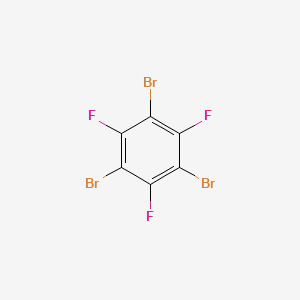
1,3,5-三溴-2,4,6-三氟苯
描述
1,3,5-Tribromo-2,4,6-trifluorobenzene is an organic compound with the molecular formula C6Br3F3. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and three by fluorine atoms. This compound is known for its unique properties due to the presence of both bromine and fluorine substituents, making it valuable in various scientific and industrial applications .
科学研究应用
1,3,5-Tribromo-2,4,6-trifluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation
准备方法
The synthesis of 1,3,5-tribromo-2,4,6-trifluorobenzene typically involves the bromination of 1,3,5-trifluorobenzene. The process can be carried out using elemental bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity .
化学反应分析
1,3,5-Tribromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like an alkoxide can yield an ether derivative.
作用机制
The mechanism by which 1,3,5-tribromo-2,4,6-trifluorobenzene exerts its effects is primarily through its interactions with other molecules. The presence of bromine and fluorine atoms influences its reactivity and interactions. For instance, the electron-withdrawing nature of fluorine atoms can stabilize certain intermediates in chemical reactions, while bromine atoms can participate in halogen bonding and other interactions .
相似化合物的比较
1,3,5-Tribromo-2,4,6-trifluorobenzene can be compared with other halogenated benzenes:
1,3,5-Tribromobenzene: Lacks fluorine atoms, making it less electron-withdrawing and potentially less reactive in certain contexts.
1,3,5-Trifluorobenzene: Lacks bromine atoms, which affects its ability to participate in halogen bonding and other interactions.
Hexafluorobenzene: Contains only fluorine atoms, leading to different reactivity and physical properties
These comparisons highlight the unique combination of bromine and fluorine in 1,3,5-tribromo-2,4,6-trifluorobenzene, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
1,3,5-tribromo-2,4,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXXOBRXUWWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178346 | |
| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2368-49-2 | |
| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of both bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene influence its interactions with other molecules?
A1: The combination of bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene plays a crucial role in its intermolecular interactions. Research [] has shown that this compound can participate in both π-hole...π bonding and σ-hole...π bonding with acceptor molecules like acenaphthene. The specific type of bonding depends on the halogen atoms involved. For instance, the bromine atoms primarily engage in σ-hole...π bonding, while the fluorine atoms tend to participate in π-hole...π bonding. This unique combination of interactions allows for the fine-tuning of cocrystal luminescent properties, as demonstrated by the varying phosphorescence and delayed fluorescence observed with different bonding patterns.
Q2: What makes 1,3,5-tribromo-2,4,6-trifluorobenzene a promising candidate for improving the performance of organic solar cells (OSCs)?
A2: 1,3,5-tribromo-2,4,6-trifluorobenzene possesses a unique balance of properties that make it a valuable additive in OSC fabrication []. Its melting and boiling points, dictated by the specific combination of fluorine and bromine atoms, fall within a range that allows for optimal volatility during the OSC fabrication process. This "Goldilocks" volatility ensures efficient morphology optimization without negatively impacting the active layer. Furthermore, the molecule exhibits strong intermolecular interactions with common OSC blend components, facilitating more ordered molecular packing and favorable morphology, ultimately leading to improved power conversion efficiencies.
Q3: Are there any computational studies that shed light on the structural properties of 1,3,5-tribromo-2,4,6-trifluorobenzene?
A3: While a comprehensive Density Functional Theory (DFT) analysis specifically focusing on 1,3,5-tribromo-2,4,6-trifluorobenzene is yet to be published, research exists on similar halogenated benzene derivatives []. These studies employ DFT calculations to explore the molecular structures and vibrational spectra of these compounds, providing valuable insights into their bonding characteristics, vibrational modes, and other physicochemical properties. Applying similar computational approaches to 1,3,5-tribromo-2,4,6-trifluorobenzene could offer a deeper understanding of its structure-property relationships and guide further research on its applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


